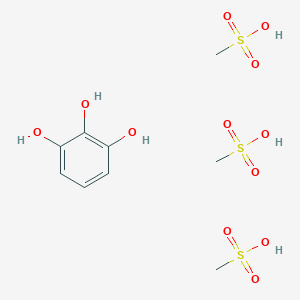![molecular formula C12H8N2O2 B14270040 [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile CAS No. 138248-71-2](/img/structure/B14270040.png)
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile is an organic compound that features a phenyl ring substituted with an acetyl group, a hydroxyl group, and a propanedinitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile can be achieved through several synthetic routes. One common method involves the condensation reaction between 4-acetyl-3-hydroxybenzaldehyde and malononitrile. This reaction typically requires a base catalyst such as piperidine and is carried out in an organic solvent like ethanol under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-acetyl-3-oxophenylmethylidenepropanedinitrile.
Reduction: Formation of [(4-acetyl-3-hydroxyphenyl)methylidene]propanediamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of [(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxyl and nitrile groups play a crucial role in its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the context of its use.
Comparaison Avec Des Composés Similaires
[(4-Acetyl-3-hydroxyphenyl)methylidene]propanedinitrile can be compared with other similar compounds such as:
[(4-Acetyl-3-hydroxyphenyl)methylidene]malononitrile: Similar structure but with different substituents, leading to variations in reactivity and applications.
[(4-Acetyl-3-hydroxyphenyl)methylidene]acetonitrile:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various applications.
Propriétés
Numéro CAS |
138248-71-2 |
|---|---|
Formule moléculaire |
C12H8N2O2 |
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
2-[(4-acetyl-3-hydroxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C12H8N2O2/c1-8(15)11-3-2-9(5-12(11)16)4-10(6-13)7-14/h2-5,16H,1H3 |
Clé InChI |
MTAGNLGMXJGTGE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=C(C=C(C=C1)C=C(C#N)C#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




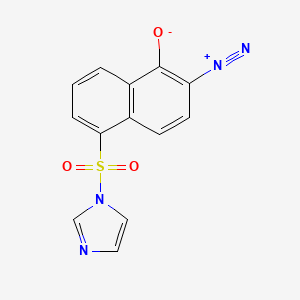
![4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride](/img/structure/B14269985.png)
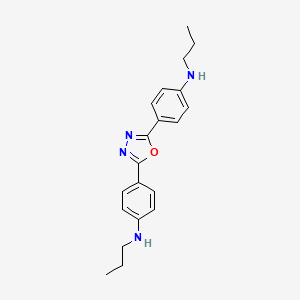
![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
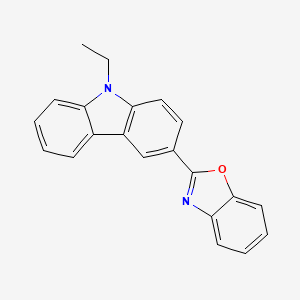
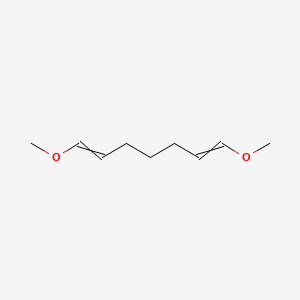

![Cyclohexanone, 2,6-bis[(3-chlorophenyl)methylene]-](/img/structure/B14270029.png)
![N-[(Benzylideneamino)methyl]-N-methylaniline](/img/structure/B14270030.png)


